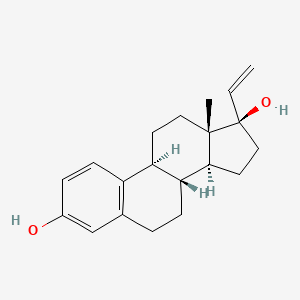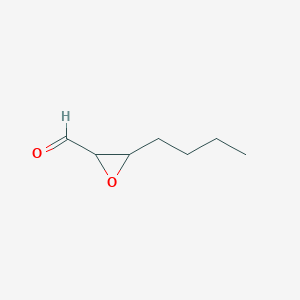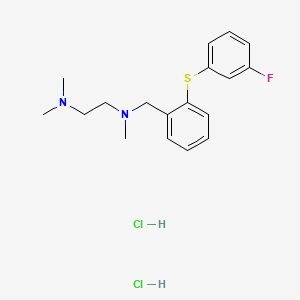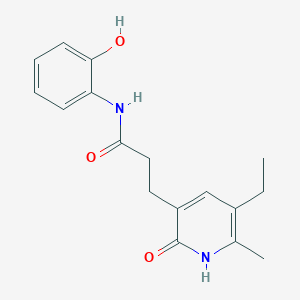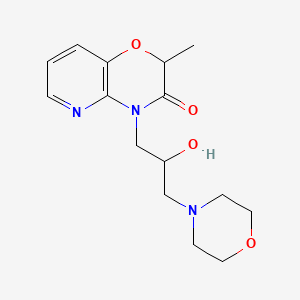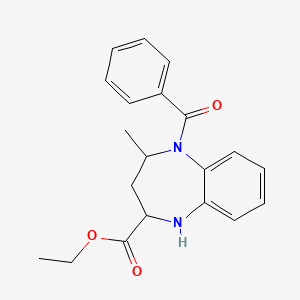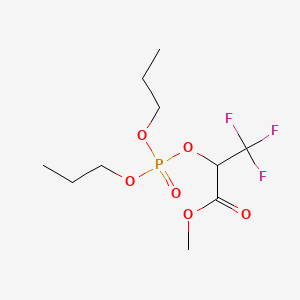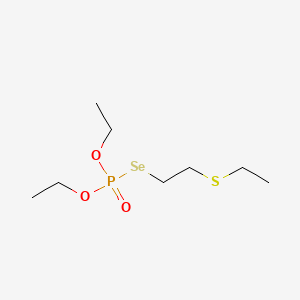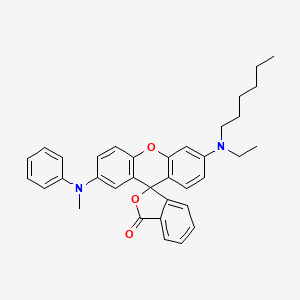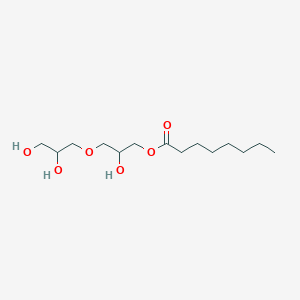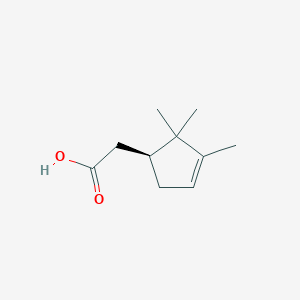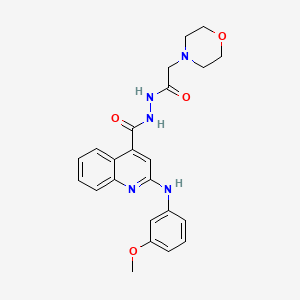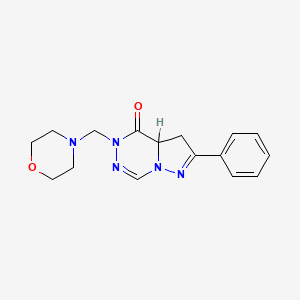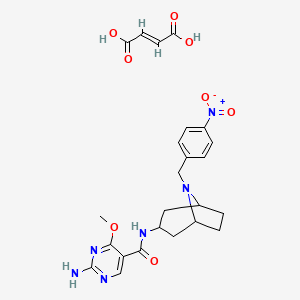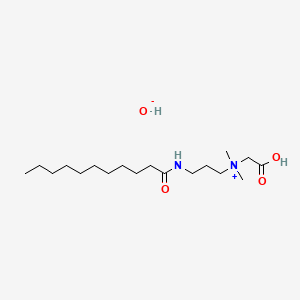
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide is a complex organic compound with the molecular formula C19H40N2O4. This compound is known for its unique structure, which includes a carboxymethyl group, a dimethylamino group, and a long aliphatic chain. It is used in various scientific and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide typically involves a multi-step process. The initial step often includes the reaction of dimethylamine with a carboxymethylating agent to form a carboxymethyl-dimethylamine intermediate. This intermediate is then reacted with an aliphatic acid chloride, such as undecyl chloride, under basic conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives
Aplicaciones Científicas De Investigación
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants .
Mecanismo De Acción
The mechanism of action of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Carboxymethyldimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide
- Lauramidopropyl betaine
- Cocamidopropyl betaine
Uniqueness
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide stands out due to its specific aliphatic chain length and the presence of both carboxymethyl and dimethylamino groups. These structural features confer unique surfactant properties, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
96565-37-6 |
|---|---|
Fórmula molecular |
C18H38N2O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
carboxymethyl-dimethyl-[3-(undecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2 |
Clave InChI |
YFDWYIFDWNQHKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


